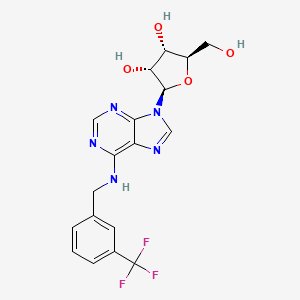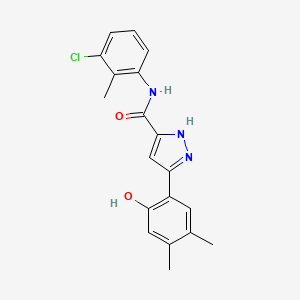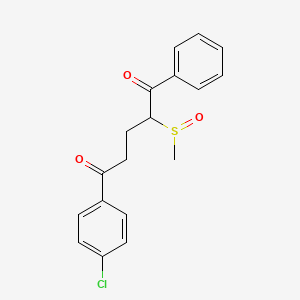
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-4H-chromen-4-one is a complex organic compound that features a unique combination of benzodioxepin and chromenone structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the benzodioxepin ring followed by the introduction of the chromenone moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-4H-chromen-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It may be used in studies related to enzyme interactions, cellular signaling pathways, and as a probe for biological assays.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antioxidant, or anticancer agent.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid: This compound shares the benzodioxepin structure but differs in the attached functional groups.
3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-2-hydroxybutanoic acid: Another similar compound with a different functional group arrangement.
Uniqueness
3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-4H-chromen-4-one is unique due to its combination of benzodioxepin and chromenone structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C19H16O5 |
|---|---|
分子量 |
324.3 g/mol |
IUPAC 名称 |
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C19H16O5/c1-21-13-4-5-14-17(10-13)24-11-15(19(14)20)12-3-6-16-18(9-12)23-8-2-7-22-16/h3-6,9-11H,2,7-8H2,1H3 |
InChI 键 |
ODQZTDLMYWPNAD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=C(C=C3)OCCCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-(3-Hydroxypropyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087290.png)


![7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087307.png)



